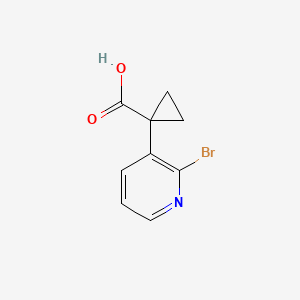

1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

1-(2-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

InChI Key |

PAOGJHITKISNEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(N=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridine

The initial step involves the bromination of pyridine to introduce a bromine atom at the 2-position of the pyridine ring. This can be achieved using bromine or N-bromosuccinimide in a solvent like dichloromethane.

Cyclopropanation

Following bromination, cyclopropanation is performed using cyclopropanecarbonyl chloride or similar reagents in the presence of a base such as triethylamine. This step is critical for forming the cyclopropane ring attached to the brominated pyridine.

Carboxylation

In the final step, carboxylation introduces the carboxylic acid group to form 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid. This can be accomplished through various methods, including direct carboxylation using carbon dioxide under pressure or by hydrolysis of an intermediate ester.

Suzuki Coupling

An alternative synthetic route involves Suzuki coupling where a boronic acid is reacted with the bromo intermediate in the presence of a palladium catalyst. This method is particularly advantageous for introducing functional groups at specific positions on the pyridine ring.

Reductive Alkylation

Reductive alkylation can also be employed to synthesize this compound, where an appropriate amine reacts with cyclopropanecarboxylic acid in the presence of reducing agents like sodium cyanoborohydride.

The yields from these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst presence. Below is a summary table comparing different preparation methods:

| Method | Yield (%) | Reaction Time (hrs) | Conditions |

|---|---|---|---|

| Bromination | 70-85 | 2 | DCM, room temperature |

| Cyclopropanation | 65-80 | 1 | Triethylamine, room temperature |

| Carboxylation | 60-75 | 4 | CO₂ pressure or hydrolysis |

| Suzuki Coupling | 75-90 | 0.5 | Microwave heating, Pd catalyst |

| Reductive Alkylation | 70-80 | 16 | Ethanol, room temperature |

The preparation of this compound can be effectively achieved through various synthetic routes, each offering unique advantages in terms of yield and specificity. The choice of method may depend on available reagents, desired purity levels, and scalability for industrial applications.

Research into optimizing these synthetic routes continues to evolve, focusing on improving yields and reducing reaction times through novel catalytic systems or alternative solvents. Additionally, exploring further functionalization of the compound may enhance its applicability in drug development.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridine group can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

The compound is primarily recognized for its role as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics enable the development of compounds with enhanced biological activity. Research indicates that derivatives of this compound can exhibit improved pharmacokinetic properties, such as stability and bioavailability, making them suitable candidates for drug formulation .

Antiprion Activity:

Recent studies have explored the antiprion properties of related compounds, aiming to enhance their efficacy against prion diseases. The compound has been identified as a potential lead for developing analogs with increased potency in neuroblastoma cells, which are crucial for studying prion-related pathologies. Modifications to the structure, particularly in the cyclopropanecarboxylic acid framework, have shown promise in improving therapeutic effects while maintaining favorable pharmacological profiles .

Chemical Synthesis

Synthetic Routes:

Various synthetic methods have been developed for producing 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid. These include cyclization reactions and coupling strategies that allow for the efficient construction of its complex structure. The ability to modify substituents on the pyridine ring further enhances its utility in creating diverse chemical entities .

Reactivity and Derivatives:

The unique reactivity of the brominated pyridine component allows for further functionalization, leading to a wide array of derivatives that can be tailored for specific applications in medicinal chemistry. This versatility is crucial for researchers looking to explore new therapeutic avenues or optimize existing compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound in various therapeutic contexts:

- Study on Antiprion Potency: A study focused on enhancing the antiprion potency of related cyclopropanecarboxylic acids demonstrated that modifications could yield compounds with significantly improved efficacy in cellular models of prion disease .

- Pharmacokinetic Improvements: Research has shown that certain derivatives exhibit excellent stability in liver microsomes and high brain exposure, indicating their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine group enhances its reactivity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-bromopyridinyl group in the target compound likely increases lipophilicity compared to unsubstituted cyclopropanecarboxylic acid (~LogP difference: +1.5 estimated). This contrasts with aminoethyl derivatives, which exhibit enhanced water solubility .

- Synthetic Utility : The bromine in the pyridine ring positions the compound for metal-catalyzed coupling reactions, similar to 3-bromophenyl analogs used in amide synthesis .

Metabolic and Stability Profiles

- Metabolism: Unsubstituted cyclopropanecarboxylic acid undergoes enzymatic ring opening to β-hydroxybutyric acid via hydration .

- Thermal Stability : Cyclopropene derivatives (e.g., 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid) exhibit lower thermal stability (mp ~102°C) compared to saturated cyclopropane analogs due to ring strain . The target compound’s fully saturated cyclopropane ring may enhance stability.

Reactivity and Derivatization

- Carboxylic Acid Reactivity : The COOH group enables esterification or amidation. For example, 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid was converted to an amide with 77% yield using diethylamine . Similar efficiency is expected for the target compound.

- Bromine Reactivity : The 2-bromopyridinyl group may undergo Suzuki-Miyaura coupling more readily than 3-bromophenyl analogs due to reduced steric hindrance at the ortho position.

Biological Activity

1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid is a compound characterized by its unique chemical structure, which includes a brominated pyridine moiety and a cyclopropane carboxylic acid framework. This combination potentially confers distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrNO₂

- Molecular Weight : Approximately 242.07 g/mol

- Physical Appearance : White to yellow solid

- Stability : Stable under normal conditions; should be stored at room temperature.

Anticancer Potential

This compound has been evaluated for its potential in cancer therapy. Research indicates that compounds with similar structures can modulate the activity of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial in cancer cell metabolism. Specifically, compounds derived from this class have shown efficacy as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is a target for cancer treatment due to its role in cellular energy metabolism and survival of cancer cells .

Anti-inflammatory Activity

Studies have demonstrated that cyclopropane derivatives exhibit anti-inflammatory properties. For instance, research involving similar cyclopropane carboxylic acids has shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, indicating their potential as anti-inflammatory agents . This suggests that this compound may also possess similar bioactivity.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The brominated pyridine component is known to enhance the lipophilicity and biological potency of compounds, while the cyclopropane ring introduces strain that can influence receptor binding and activity.

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity, highlighting the importance of specific functional groups and stereochemistry in determining efficacy:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | 1017146-67-6 | 0.92 |

| 2-Methyl-3-(pyridin-3-yl)propanoic acid | 610791-39-4 | 0.93 |

| 2-Methyl-3-(pyridin-3-yl)propanoic acid hydrochloride | 1956309-53-7 | 0.91 |

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the need for continued research into the mechanisms underlying these effects.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of cyclopropane carboxylic acids, including those related to this compound. For example:

- Synthesis and Evaluation : A study reported the successful synthesis of cyclopropane derivatives that demonstrated effective inhibition on leukemia cell lines without exhibiting cytotoxicity on normal cells . This finding supports the hypothesis that such compounds can selectively target cancer cells.

- Mechanistic Insights : Another investigation highlighted that certain cyclopropane-containing compounds could modulate GPR40 (a G-protein-coupled receptor), which plays a role in insulin secretion and glucose metabolism, suggesting potential applications in diabetes management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pyridine precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using dihaloalkanes (e.g., 1-bromo-2-chloroethane) with nitrile-containing pyridine derivatives, as demonstrated in analogous syntheses of benzodioxolyl-cyclopropanecarboxylic acids (yields: 77–79%) . Key factors affecting yields include steric hindrance from the bromopyridinyl group, choice of base (e.g., NaH or K₂CO₃), and reaction temperature. Precursor purity, as seen in bromopyridine derivatives (>95% purity), is critical to minimize side reactions .

Q. How can the identity and purity of this compound be verified using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze the cyclopropane ring protons (δ ~1.5–2.5 ppm) and pyridinyl aromatic signals (δ ~7.5–8.5 ppm) for integration and splitting patterns .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the theoretical mass (C₉H₇BrNO₂: ~256.97 g/mol), with isotopic patterns confirming bromine presence .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve brominated byproducts .

Q. What safety precautions are recommended when handling brominated pyridine derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water immediately .

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors during heating .

Advanced Research Questions

Q. What strategies can optimize the cyclopropanation step in the synthesis of this compound to achieve higher yields?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) can enhance cyclopropane formation efficiency, as seen in analogous coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve precursor solubility, while additives like crown ethers stabilize reactive intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of bromopyridinyl intermediates, as observed in structurally related syntheses .

Q. How do supramolecular interactions influence the crystallographic packing of this compound, and what implications does this have for its solid-state properties?

- Methodological Answer : X-ray crystallography reveals that hydrogen bonding between carboxylic acid groups and π-π stacking of pyridinyl rings dominate packing arrangements. For example, in 2-bromopyridine-3-carboxylic acid, intermolecular O–H···N hydrogen bonds form dimeric structures, which may affect solubility and melting points . Computational modeling (e.g., DFT) can predict these interactions to guide crystal engineering .

Q. What mechanistic insights have been gained from studying the coupling reactions involving 2-bromopyridine derivatives and cyclopropane precursors?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹³C) suggest that cyclopropanation proceeds via a radical or carbene intermediate. Kinetic isotope effects (KIEs) and trapping experiments (e.g., with TEMPO) support a stepwise mechanism over concerted pathways . Bromine’s electron-withdrawing effect on the pyridine ring also stabilizes transition states, as shown in DFT studies of analogous compounds .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Reactivity Prediction : Molecular dynamics (MD) simulations model hydrolysis pathways of the cyclopropane ring under acidic/basic conditions, identifying pH-sensitive bonds .

- Stability Assessment : QSPR models correlate substituent effects (e.g., bromine position) with thermal stability, guiding storage conditions (e.g., inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.